3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Description
3-(1-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H22N4O6 and its molecular weight is 414.418. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Multicomponent Synthesis and Reusable Catalysts
Researchers developed an efficient synthesis method for 1,3-dimethyl-5-aryl-7-(pyridine-3(2)(4)-yl)pyrimidine-2,4(1H,3H)-diones using a reusable catalyst under solvent-free conditions. This approach highlights the potential for creating complex molecules efficiently, which could be relevant for pharmaceutical synthesis or material science applications (Rahmani et al., 2018).
Regioselectivity and Antimicrobial Activity
Another study focused on the regioselectivity of 1,3-dipolar cycloadditions to create isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives. These compounds showed significant antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Zaki et al., 2016).
Photochemical Synthesis and Dimerization
A study on the photochemical synthesis of 4-Phenyl-3-oxazolin-5-ones and their thermal dimerization provides insights into the chemical reactions and mechanisms that could be utilized in synthesizing novel compounds with potential applications in materials science or as intermediates in pharmaceutical synthesis (Gakis et al., 1976).
Redox-Denitration Reaction of Aromatic Nitro Compounds
Research into the redox-denitration reaction of aromatic nitro compounds, including pyrazolidin-3-ones, sheds light on unique chemical transformations that could be applied in the synthesis of environmentally friendly chemicals or novel organic compounds (Rees & Tsoi, 2000).
Antimicrobial Activities of Pyrazol-4-ylmethylene Derivatives
The synthesis and evaluation of antimicrobial activities of some new 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones showcase the potential of pyrazole derivatives in developing new antimicrobial agents, which could lead to new treatments for infections (Prakash et al., 2010).
Properties
IUPAC Name |
3-[1-[5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carbonyl]pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O6/c1-22-16(9-15(21-22)14-8-13(28-2)4-5-17(14)29-3)19(26)23-7-6-12(10-23)24-18(25)11-30-20(24)27/h4-5,8-9,12H,6-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKBISLXJRXTCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(C3)N4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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